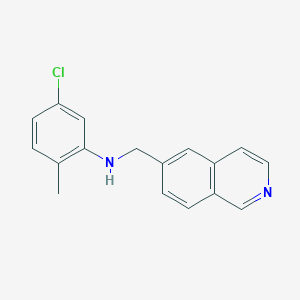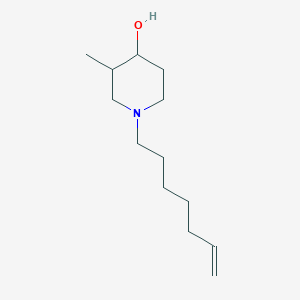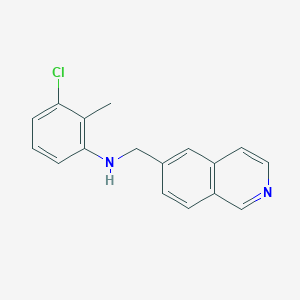
5-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline, also known as CQ1, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 5-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and proliferation. Specifically, 5-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
In addition to its potential anticancer properties, 5-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline has also been shown to have other biochemical and physiological effects. For example, studies have shown that 5-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that 5-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline in lab experiments is its ability to inhibit the growth of cancer cells, making it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using 5-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline in lab experiments is its potential toxicity, which may limit its usefulness in certain applications.
Future Directions
There are several potential future directions for research on 5-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline. One area of research could focus on further elucidating the mechanism of action of 5-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline, in order to better understand how it inhibits the growth of cancer cells. Another area of research could focus on developing new derivatives of 5-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline that have improved efficacy and reduced toxicity. Additionally, research could be conducted to explore the potential applications of 5-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline in other fields, such as neurology or infectious disease.
Synthesis Methods
The synthesis of 5-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline is a complex process that involves several steps. The starting material for the synthesis is 6-chloro-2-methylaniline, which is reacted with 2-iodoisoquinoline in the presence of a palladium catalyst to form the intermediate product. The intermediate product is then treated with sodium hydride and chloroacetyl chloride to produce the final product, 5-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline.
Scientific Research Applications
5-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline has been the subject of extensive scientific research due to its potential applications in various fields. One of the most promising areas of research for 5-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline is its use as a potential anticancer agent. Studies have shown that 5-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline has the ability to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.
properties
IUPAC Name |
5-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2/c1-12-2-5-16(18)9-17(12)20-10-13-3-4-15-11-19-7-6-14(15)8-13/h2-9,11,20H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGHORZRNPTDNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NCC2=CC3=C(C=C2)C=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2,6-Dichloropyridin-3-yl)methyl]benzimidazole](/img/structure/B6634285.png)
![2,6-Dichloro-3-[(4-nitroimidazol-1-yl)methyl]pyridine](/img/structure/B6634291.png)
![3-[(2,6-dichloropyridin-3-yl)methylsulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B6634294.png)
![1-[(2,6-Dichloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile](/img/structure/B6634308.png)




![Methyl 3-[2-(3-bromophenyl)-1,3-thiazol-4-yl]propanoate](/img/structure/B6634376.png)
![3,5-Dimethyl-4-[(2-methyltetrazol-5-yl)methoxy]benzonitrile](/img/structure/B6634383.png)
![2-Methyl-1-[(2-methyltetrazol-5-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B6634391.png)
![1-[(1-methyltriazol-4-yl)methyl]-3,4-dihydro-2H-quinoline-4-carboxylic acid](/img/structure/B6634398.png)